BenchChemオンラインストアへようこそ!

5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Rac GTPase inhibition binding affinity isoform selectivity

5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (CAS 1325549-80-1), universally known by its research code EHT 1864, is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboximidamide class. It functions as a direct, high-affinity inhibitor of the Rac subfamily of Rho GTPases (Rac1, Rac1b, Rac2, Rac3) via a biochemically distinct guanine nucleotide displacement mechanism.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 1325549-80-1
Cat. No. B1418184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
CAS1325549-80-1
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N
InChIInChI=1S/C11H13N5O/c1-2-9-10(11(12)14-17)13-15-16(9)8-6-4-3-5-7-8/h3-7,17H,2H2,1H3,(H2,12,14)
InChIKeyIGNRHYILKYOKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (EHT 1864): Procurement-Grade Rac GTPase Inhibitor for Targeted Signaling Research


5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (CAS 1325549-80-1), universally known by its research code EHT 1864, is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboximidamide class [1]. It functions as a direct, high-affinity inhibitor of the Rac subfamily of Rho GTPases (Rac1, Rac1b, Rac2, Rac3) via a biochemically distinct guanine nucleotide displacement mechanism [2]. Unlike GEF-targeted Rac inhibitors, EHT 1864 binds directly to Rac proteins, promoting loss of bound nucleotide and locking the GTPase in an inert, inactive state that cannot engage downstream effectors [2]. The compound is commercially supplied predominantly as the dihydrochloride salt (CAS 754240-09-0) for enhanced aqueous solubility [3].

Why Rac Inhibitor Substitution Risks Experimental Failure: 5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (EHT 1864) Versus In-Class Alternatives


Rac GTPase inhibitors are mechanistically heterogeneous, and substituting one inhibitor for another without accounting for differences in binding mode, target spectrum, and potency introduces confounding variables that can invalidate experimental conclusions. EHT 1864 operates through direct Rac binding and guanine nucleotide displacement, whereas NSC 23766 and EHop-016 act upstream by blocking GEF-mediated nucleotide exchange [1]. MBQ-167 dual-targets Rac and Cdc42, eliminating Rac isoform selectivity [2]. These mechanistic differences produce divergent effects on downstream signaling, as documented by the observation that NSC 23766 exhibits distinct Rac1-independent off-target effects that EHT 1864 does not share [3]. Procurement decisions that treat these compounds as interchangeable therefore risk generating irreproducible or mechanistically ambiguous data. The quantitative evidence below establishes precisely where EHT 1864 differs from its closest comparators.

5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (EHT 1864): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Binding Affinity (Kd) for Rac Isoforms: EHT 1864 vs. In-Class Comparators

EHT 1864 demonstrates quantitatively defined, high-affinity binding across all four Rac family isoforms, with a 6.25-fold affinity window between the highest (Rac1) and lowest (Rac3) affinity targets. NSC 23766 has no reported direct binding Kd because its mechanism involves GEF interaction blockade rather than direct Rac binding [1]. EHop-016 similarly lacks direct binding Kd data, acting via Vav-Rac interaction disruption [2]. MBQ-167 binds both Rac and Cdc42, precluding Rac-selective interrogation [3].

Rac GTPase inhibition binding affinity isoform selectivity

GTP Binding Inhibition Potency and Selectivity: EHT 1864 vs. NSC 23766

EHT 1864 inhibits GTP binding to purified recombinant Rac1 with an IC50 of 1.4 μM and Rac2 with an IC50 of 3.2 μM, while showing no significant inhibition of Cdc42 (IC50 > 50 μM) or RhoA (IC50 > 50 μM), representing a >35-fold selectivity window for Rac1 over related Rho GTPases . In contrast, NSC 23766 inhibits Rac1 activation via GEF interaction with an IC50 of approximately 50 μM — roughly 35-fold less potent than EHT 1864 on Rac1 GTP binding . MBQ-167 potently inhibits both Rac (IC50 103 nM) and Cdc42 (IC50 78 nM), exhibiting no selectivity between these two Rho subfamilies [1].

GTP binding inhibition IC50 Rac vs. Cdc42/RhoA selectivity

Mechanism of Action: Guanine Nucleotide Displacement vs. GEF Interaction Blockade

EHT 1864 employs a unique mechanism among Rac inhibitors: it directly binds Rac proteins and actively promotes the loss of bound nucleotide, inhibiting both guanine nucleotide association and Tiam1 Rac GEF-stimulated exchange factor activity. This places Rac in an inert, inactive state that cannot engage downstream effectors such as PAK [1]. NSC 23766 and EHop-016, by contrast, block Rac activation indirectly by disrupting GEF-Rac protein-protein interactions without directly binding Rac itself. Consequently, EHT 1864 inhibits GDP/GTP exchange on Rac1 with an IC50 of 2.1 μM in vitro — a direct measure of exchange blockade that NSC 23766 cannot achieve because it does not bind Rac directly . This mechanism explains why EHT 1864 inhibits Rac-dependent transformation caused by both constitutively activated Rac1 mutants and Tiam1 or Ras overexpression [1].

mechanism of action guanine nucleotide displacement Rac inactivation

APP Processing Modulation Without Notch Cleavage Interference: In Vitro and In Vivo Aβ Reduction

EHT 1864 blocks Aβ40 and Aβ42 production in vitro without inhibiting β-secretase and without directly inhibiting γ-secretase activity. Critically, it does not affect Notch cleavage — a key toxicity liability of direct γ-secretase inhibitors that limits their therapeutic utility [1]. In vivo, EHT 1864 administered at 40 mg/kg/day i.p. for 15 days reduced brain Aβ40 levels by 37% (p < 0.05, Wilcoxon test) and Aβ42 by 23.6% in guinea pigs, a model with human-identical Aβ peptides. At 10 mg/kg/day, reductions were 12.8% (Aβ40) and 6% (Aβ42) [1]. In comparison, the widely used γ-secretase inhibitor DAPT potently inhibits both APP and Notch cleavage, producing gastrointestinal and immunological toxicity in preclinical models [2]. NSC 23766 has no characterized Aβ-lowering effect via this mechanism.

Alzheimer's disease amyloid-beta APP processing gamma-secretase

Cell Migration Inhibition Potency in Metastatic Cancer Models

EHT 1864 produces dose-dependent inhibition of Transwell migration in MDA-MB-231 triple-negative breast cancer cells, reducing migration by 65% at 20 μM relative to vehicle controls . At the same concentration, EHT 1864 reduced Rac-dependent lamellipodia formation by 70% in HeLa cells, as quantified by fluorescent phalloidin staining of F-actin . Downstream PAK1/2 phosphorylation (Thr423/Thr402) was inhibited by up to 80% at 15 μM in MDA-MB-231 cells . NSC 23766 at equivalent concentrations (50–100 μM) inhibits Rac1-dependent cell functions but shows distinct Rac1-independent effects at 100 μM in platelet function assays, confounding migration studies [1]. MBQ-167 inhibits both Rac and Cdc42-driven migration, making it impossible to attribute anti-migratory effects to Rac alone [2].

cell migration breast cancer metastasis actin cytoskeleton

In Vivo Brain Penetrance, Tolerability, and Genotoxicity Profile

EHT 1864 demonstrates oral bioavailability with good brain penetrance and no genotoxicity as assessed by the Ames test [1]. In rats, oral administration achieved detectable brain exposure with good tolerability [1]. This contrasts with NSC 23766, for which systematic brain penetration and genotoxicity data are not well-characterized in the peer-reviewed literature, limiting its utility for CNS-targeted Rac inhibition studies. EHT 1864 also lacks the pan-Rho GTPase inhibition profile of earlier prenyltransferase inhibitors (e.g., GGTI-2147, FTI-277) that suffered from broad cytotoxicity due to simultaneous blockade of Rac, RhoA, and Cdc42 prenylation [2]. MBQ-167, while orally bioavailable, inhibits both Rac and Cdc42 in the CNS, complicating target deconvolution in neurodegenerative disease models [3].

brain penetration oral bioavailability genotoxicity in vivo pharmacology

Optimal Procurement Scenarios for 5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (EHT 1864) Based on Quantitative Differentiation Evidence


Rac Isoform-Specific Signaling Dissection in Oncology

When experimental objectives require discrimination between Rac1, Rac1b, Rac2, and Rac3 isoform contributions to cancer cell invasion, proliferation, or transformation, EHT 1864 is the only Rac inhibitor with quantitatively defined binding affinities for all four isoforms (Kd: 40, 50, 60, and 250 nM, respectively) [1]. Its direct binding and nucleotide displacement mechanism ensures that inhibition is independent of which upstream GEF drives Rac activation — a critical advantage when studying tumors with heterogeneous GEF overexpression (e.g., Tiam1 in colorectal cancer, Vav1 in pancreatic cancer). NSC 23766 and EHop-016, which block specific GEF-Rac interactions, may fail when alternative GEFs compensate [1]. MBQ-167's concurrent Cdc42 inhibition (IC50 78 nM) precludes clean attribution of phenotypes to Rac [2].

Alzheimer's Disease APP Processing Studies Requiring Notch-Sparing Pharmacology

For AD research programs investigating γ-secretase-dependent APP processing without the confounding toxicity of Notch cleavage inhibition, EHT 1864 provides validated in vitro and in vivo efficacy: 37% brain Aβ40 reduction in guinea pigs at 40 mg/kg/day without affecting Notch processing [3]. This represents the first pharmacological validation of Rac1 signaling as a target for Aβ modulation [3]. The compound's oral brain penetrance and negative Ames genotoxicity profile further support its use in chronic CNS dosing paradigms.

Rac-Dependent Cell Migration and Cytoskeletal Remodeling Assays

For quantitative cell migration and actin dynamics studies, EHT 1864 at 15–20 μM achieves robust inhibition of Transwell migration (65% reduction), lamellipodia formation (70% reduction), and PAK phosphorylation (80% inhibition) while maintaining >35-fold selectivity over Cdc42 and RhoA . This wide selectivity window minimizes the risk of confounding cytoskeletal effects from off-target GTPase inhibition — a documented limitation of NSC 23766 at its effective concentrations (50–100 μM) where Rac1-independent effects emerge [4].

In Vivo CNS Pharmacology Studies Requiring Selective Rac Pathway Interrogation

When in vivo CNS target engagement studies demand a brain-penetrant Rac inhibitor with characterized pharmacokinetics and safety pharmacology, EHT 1864 stands alone among Rac-selective inhibitors with published data demonstrating oral brain exposure, good tolerability in repeat-dose regimens, and no genotoxicity [3]. The data gap surrounding NSC 23766's CNS penetration and the dual Rac/Cdc42 pharmacology of MBQ-167 make EHT 1864 the most interpretable tool compound for CNS Rac biology studies.

Quote Request

Request a Quote for 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.